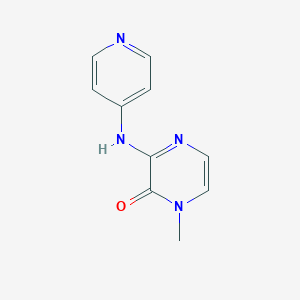

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(pyridin-4-ylamino)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-14-7-6-12-9(10(14)15)13-8-2-4-11-5-3-8/h2-7H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGINGISSHLADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted hydrazines and diketones.

Substitution Reactions: The introduction of the pyridin-4-ylamino group can be achieved through nucleophilic substitution reactions. This often involves the reaction of the pyrazinone core with a pyridine derivative under suitable conditions.

Methylation: The methyl group at the 1-position can be introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazinone core or the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one is in the treatment of cancer. Research has indicated that this compound acts as an inhibitor of Checkpoint Kinase 1 (CHK1), an enzyme involved in the regulation of the cell cycle and DNA damage response. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy treatments .

Case Study:

In a study published in Cancer Research, compounds similar to this compound demonstrated significant anti-tumor activity in various cancer cell lines, including breast and lung cancer models. The results suggested that these compounds could be used in combination with existing chemotherapeutic agents to improve treatment outcomes .

Neurological Disorders

Another promising application is in the treatment of neurological disorders. The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which plays a critical role in synaptic transmission and plasticity. Modulating this receptor can have therapeutic effects in conditions such as Parkinson’s disease and schizophrenia .

Case Study:

A preclinical study involving nonhuman primates showed that administration of this compound significantly reduced l-DOPA-induced dyskinesia, a common side effect associated with Parkinson's treatment. This finding highlights its potential as a novel therapeutic agent for managing motor symptoms in Parkinson's disease patients .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate good oral bioavailability and favorable absorption characteristics. However, safety studies are crucial, as some compounds within this class have shown potential for delayed-type hypersensitivity reactions in prolonged exposure scenarios .

Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Treatment | CHK1 Inhibition | Enhanced efficacy when combined with chemotherapy |

| Neurological Disorders | mGluR5 Modulation | Reduced motor symptoms in Parkinson's disease |

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazin-2(1H)-one derivatives vary widely in substituents, leading to distinct pharmacological profiles. Key comparisons include:

Key Observations:

- Substituent Position: The 3-position substituent (e.g., pyridin-4-ylamino vs. piperazinyl or trimethoxyphenyl) critically influences target affinity. Pyridinyl groups may enhance solubility, while bulkier substituents like indole or trimethoxyphenyl improve kinase binding .

- Core Modifications: Fused pyrazino-pyrazinone systems (e.g., onatasertib) exhibit higher potency than monocyclic pyrazinones, likely due to increased rigidity and ATP-binding pocket compatibility .

Pharmacokinetic and Physicochemical Properties

- Solubility : Pyridine substituents improve aqueous solubility compared to purely hydrophobic groups (e.g., phenyl in quinazolinediones) .

- Metabolic Stability: The 1-methyl group in the target compound may reduce oxidative metabolism at the 1-position, enhancing half-life relative to non-alkylated analogs .

Biological Activity

1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one, identified by its CAS number 2320421-57-4, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazinone core with a methyl group at the 1-position and a pyridin-4-ylamino group at the 3-position. Its molecular formula is with a molecular weight of 202.21 g/mol .

| Property | Value |

|---|---|

| CAS Number | 2320421-57-4 |

| Molecular Formula | C10H10N4O |

| Molecular Weight | 202.21 g/mol |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazinone Core : Cyclization of substituted hydrazines and diketones under acidic or basic conditions.

- Substitution Reactions : Introduction of the pyridin-4-ylamino group via nucleophilic substitution.

- Methylation : Methylation at the 1-position using agents such as methyl iodide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The binding affinity and modulation of these targets can lead to therapeutic effects in different disease contexts .

Therapeutic Applications

Research indicates several potential therapeutic applications:

- Antineoplastic Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anti-cancer properties through inhibition of tumor growth and metastasis.

- Neurological Disorders : The compound's structural similarities to known neuroactive drugs suggest potential use in treating conditions like Parkinson's disease and schizophrenia by modulating glutamate receptors .

Case Studies and Research Findings

Recent studies have highlighted the compound's role as a lead candidate in drug development:

- Study on Neuroprotective Effects : A study investigated the effects of similar pyrazine derivatives on neuroprotection in models of Parkinson’s disease, showing promising results in reducing motor deficits and neuroinflammation .

- Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific kinases involved in cell proliferation, indicating potential use in targeted cancer therapies .

Comparison with Similar Compounds

The compound can be compared with other derivatives that share structural similarities but differ in their biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-methyl-3-(pyridin-3-ylamino)pyrazin-2(1H)-one | Pyridine at 3-position | Potential anti-cancer activity |

| 1-methyl-3-(quinolin-4-ylamino)pyrazin-2(1H)-one | Quinoline instead of pyridine | Neuroactive properties |

Q & A

Q. What are the recommended synthetic routes for preparing 1-methyl-3-(pyridin-4-ylamino)pyrazin-2(1H)-one, and how can reaction efficiency be optimized?

Microwave-assisted synthesis under solvent-free conditions has been successfully applied to structurally related pyrazinone derivatives. For example, 1-methyl-3-[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones were synthesized using aromatic aldehydes and 1-methyl-4-piperidone with pyrrolidine as a catalyst, achieving high yields in 10–15 minutes under microwave irradiation . While this method is not directly reported for the target compound, adapting similar protocols with optimized molar ratios and temperature control (e.g., 100–120°C) could enhance reaction efficiency.

Q. How can the crystalline structure and purity of this compound be validated?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) remains a gold standard for structural elucidation. SHELX programs are robust for small-molecule refinement, even with high-resolution or twinned data, and provide precise bond lengths/angles . Complementary techniques like HPLC (with UV detection at λmax ~210–355 nm, based on analogous pyrazinones) and NMR spectroscopy (1H/13C) should confirm purity (>98%) and stereochemical integrity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

For kinase-targeted studies (e.g., mTOR inhibition, as seen in related compounds like CC-223), use ATP-competitive biochemical assays with recombinant enzymes. Cell-based assays (e.g., proliferation inhibition in cancer cell lines) should employ dose-response curves (0.1–10 µM) and measure IC50 values. Include controls for off-target effects using kinase profiling panels .

Advanced Research Questions

Q. How do structural modifications to the pyridinylamino moiety impact target selectivity and potency?

Structure-activity relationship (SAR) studies on analogs such as CC-115 (mTOR/DNA-PK inhibitor) reveal that substituents at the pyridinyl position significantly influence binding affinity. For instance, introducing a 1H-1,2,4-triazol-3-yl group at the 6-position of the pyridine ring enhances selectivity for DNA-PK over mTOR (Ki < 1 nM vs. 16 nM) . Computational modeling (e.g., molecular docking with ACD/Labs software) can predict binding poses and guide rational design .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Rodent xenograft models (e.g., glioblastoma multiforme) are relevant for antitumor evaluation. Administer the compound orally (10–50 mg/kg/day) and monitor plasma concentrations via LC-MS/MS to determine bioavailability and half-life. Tissue distribution studies should assess brain penetration, critical for CNS targets . For advanced PK/PD analysis, use non-compartmental modeling to correlate exposure with target engagement (e.g., phospho-S6 ribosomal protein suppression for mTOR inhibition) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies may arise from metabolic instability or poor tissue penetration. Conduct metabolite profiling (using liver microsomes or hepatocytes) to identify major degradation pathways. If rapid clearance is observed, consider prodrug strategies (e.g., esterification of hydroxyl groups) or formulation optimization (e.g., nanoparticles for enhanced solubility) .

Q. What analytical methods are critical for stability studies under varying storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring can detect degradation products. For hygroscopic compounds, dynamic vapor sorption (DVS) analysis determines moisture uptake, guiding storage recommendations (e.g., desiccated at -20°C). Mass spectrometry identifies oxidative or hydrolytic degradation pathways .

Methodological Considerations

- Crystallography : SHELXL refinement requires high-quality crystals. Optimize crystallization solvents (e.g., DMSO/water) and employ twinning detection algorithms for challenging datasets .

- Synthetic Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar intermediates) to improve yields .

- Biological Assays : Include negative controls (e.g., kinase-dead mutants) and validate target engagement via Western blotting (e.g., mTOR downstream targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.